molecular formula C10H8ClN3 B1464713 6-(2-Chlorophenyl)pyrimidin-4-amine CAS No. 1249345-65-0

6-(2-Chlorophenyl)pyrimidin-4-amine

Cat. No. B1464713
M. Wt: 205.64 g/mol
InChI Key: MZQSXUIDYNNEBU-UHFFFAOYSA-N
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Description

“6-(2-Chlorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in several studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Antihypertensive Activity

One study focused on the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, showcasing their potential in gradually and sustainably lowering blood pressure in spontaneously hypertensive rats. Such compounds, including variations like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, were effective in maintaining normalized blood pressure levels with daily oral doses, suggesting a promising avenue for antihypertensive drug development (Bennett et al., 1981).

Hydrogen Bonding Sites Characterization

Another research angle involves the quantum chemical characterization of hydrogen bonding (HB) sites in pyrimidine compounds derivatives, providing insights into the molecular interactions that could influence the design of new compounds with enhanced activity and stability (Traoré et al., 2017).

Synthesis and Structural Analysis

Studies also delve into the synthesis and structural analysis of pyrimidine derivatives, such as 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, showcasing the diverse synthetic routes and structural configurations possible for pyrimidine-based compounds (Liu et al., 2007).

Anticancer Agents

The design and synthesis of new pyrimidine derivatives, such as those clubbed with thiazolidin-4-one, have been explored for their in vitro anticancer activities. Specific compounds have shown remarkable growth inhibition against cancer cell lines, highlighting the potential of pyrimidine derivatives as lead compounds for developing new anticancer agents (Rashid et al., 2014).

Antimicrobial and Antifungal Applications

Compounds like 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have exhibited excellent antibacterial activity against various strains, including V. cholerae and S. aureus. The presence of electron-withdrawing groups at strategic positions enhances their activity, showcasing the utility of pyrimidine derivatives in combating bacterial and fungal infections (Thanusu et al., 2010).

properties

IUPAC Name

6-(2-chlorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQSXUIDYNNEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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